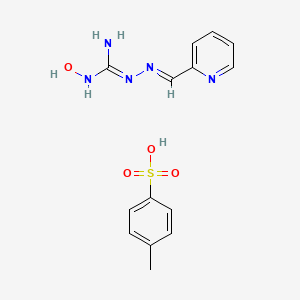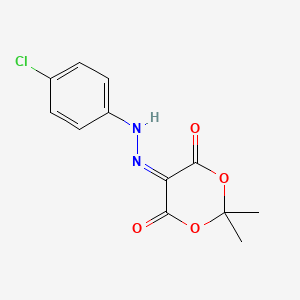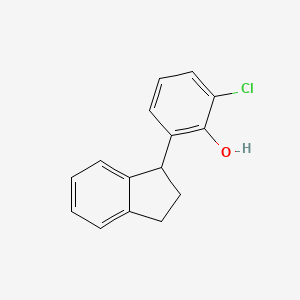
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the second position and an indanyl group at the sixth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through distillation or crystallization, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 6-(2,3-dihydro-1H-inden-1-yl)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinones, reduced phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro substituent and indanyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)aniline
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)thiophenol
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)benzoic acid
Uniqueness
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is unique due to the presence of both a chloro substituent and an indanyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The indanyl group enhances the compound’s stability and lipophilicity, while the chloro substituent provides a site for further chemical modifications.
Properties
CAS No. |
86763-42-0 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
2-chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C15H13ClO/c16-14-7-3-6-13(15(14)17)12-9-8-10-4-1-2-5-11(10)12/h1-7,12,17H,8-9H2 |
InChI Key |
WUOCZVQJBZTGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


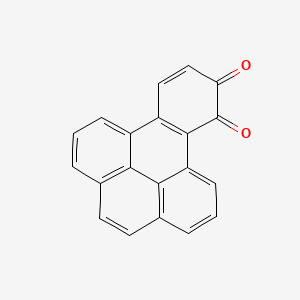
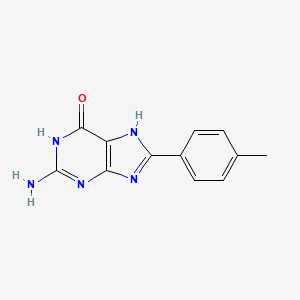
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)

![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
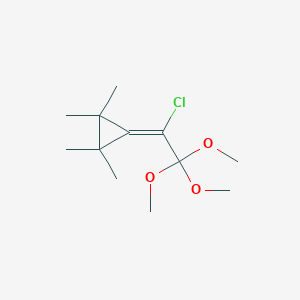

![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
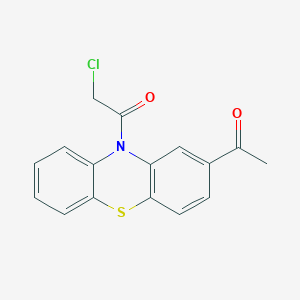
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
